N-(3-chloro-4-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chloro-4-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C22H18ClN3O2S2 and its molecular weight is 455.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
The compound's derivatives have been synthesized and evaluated for their antitumor activity. A notable study synthesized a range of thieno[3,2-d]pyrimidine derivatives, revealing that some of these compounds showed potent anticancer activity against human cancer cell lines, such as human breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). The potency of these compounds was comparable to that of doxorubicin, a well-known anticancer drug, indicating their significant potential in cancer treatment (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).
Dual Inhibitory Activity
Another study focused on the synthesis of nonclassical analogues as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). The research introduced compounds exhibiting significant inhibitory activity against both human TS and DHFR, which are critical enzymes in the folate pathway, crucial for DNA synthesis and repair. The potent dual inhibitory activity suggests these derivatives could be developed into novel therapeutic agents for treating diseases associated with rapid cell division, such as cancer (A. Gangjee, Yibin Qiu, Wei Li, & R. Kisliuk, 2008).
Crystal Structures and Conformational Studies
Research on the crystal structures of related compounds has provided insights into their molecular conformations, which are vital for understanding the interactions with biological targets. For instance, studies have detailed the folded conformations and intramolecular hydrogen bonding within similar molecules, aiding in the rational design of more effective derivatives by elucidating the structural features responsible for biological activity (S. Subasri et al., 2016).
Antimicrobial Activity
Several studies have synthesized derivatives with sulfamido moieties and evaluated their antibacterial and antifungal activities, highlighting the potential of these compounds in combating microbial infections. For example, novel heterocyclic compounds possessing sulfamido groups have shown effectiveness against various bacterial and fungal strains, suggesting their utility as leads for developing new antimicrobial agents (R. Nunna et al., 2014).
Vibrational Spectroscopy and Quantum Computational Studies
Vibrational spectroscopic techniques, combined with quantum computational approaches, have been used to characterize the vibrational signatures of similar compounds. These studies provide a deeper understanding of the molecular vibrations, inter- and intramolecular hydrogen bonding, and the electronic structure, which are crucial for predicting the reactivity and interaction of these molecules with biological targets (S. J. Jenepha Mary, S. Pradhan, & C. James, 2022).
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S2/c1-13-7-8-15(11-16(13)23)24-19(27)12-30-22-25-17-9-10-29-20(17)21(28)26(22)18-6-4-3-5-14(18)2/h3-11H,12H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHFEUDKYRQLAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4C)SC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.